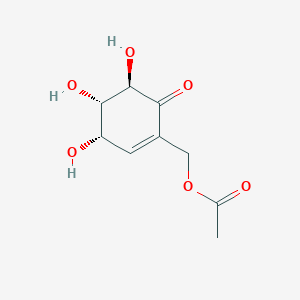

Gabosine D

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12O6 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

[(3S,4S,5R)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl acetate |

InChI |

InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,6,8-9,11,13-14H,3H2,1H3/t6-,8-,9-/m0/s1 |

InChI Key |

QNDBYGBRMNCSJX-XVYDVKMFSA-N |

Isomeric SMILES |

CC(=O)OCC1=C[C@@H]([C@@H]([C@H](C1=O)O)O)O |

Canonical SMILES |

CC(=O)OCC1=CC(C(C(C1=O)O)O)O |

Synonyms |

gabosine D |

Origin of Product |

United States |

Natural Occurrence and Isolation of Gabosines

Isolation from Streptomyces Strains

The gabosine family of compounds are secondary metabolites produced by various strains of the genus Streptomyces. researchgate.netresearchgate.net The isolation of new gabosines, such as Gabosines P and Q, continues from different Streptomyces strains, highlighting the broad distribution of the biosynthetic pathways for these molecules within this bacterial genus. nih.gov

The general procedure for isolating gabosines, including Gabosine D, from bacterial culture involves a multi-step process. This process begins with the large-scale fermentation of the producing Streptomyces strain in a suitable liquid medium. plos.org After an incubation period, during which the secondary metabolites are produced, the bacterial biomass is separated from the culture broth. plos.orgfrontiersin.org

The bioactive compounds are then extracted from the fermented broth using organic solvents. frontiersin.org This crude extract contains a mixture of metabolites, which is then subjected to various chromatographic techniques to separate and purify the individual compounds. frontiersin.org Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to isolate the pure gabosines. frontiersin.org The structure of each isolated compound, including this compound, is then determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govnih.gov

Table 1: Representative Gabosines and their Reported Sources

| Compound Name | Reported Producing Organism(s) |

|---|---|

| Gabosine A | Streptomyces cellulosae subsp. griseorubiginosus (strain S 1096) researchgate.net |

| Gabosine B | Streptomyces cellulosae subsp. griseorubiginosus (strain S 1096) researchgate.net |

| Gabosine C | Streptomyces cellulosae subsp. griseorubiginosus (strain S 1096) researchgate.net |

| Gabosine L | Streptomyces (strain GT 041230) researchgate.net |

| Gabosine N | Streptomyces (strains GT 051024, S 1096) researchgate.net |

| Gabosine O | Streptomyces (strain S 1096) researchgate.net |

| Gabosine P | Streptomycetes strain no. 8 nih.gov |

This table is based on available research and may not be exhaustive.

Contextualization within Secondary Metabolite Research

This compound is classified as a secondary metabolite. Unlike primary metabolites, which are essential for the growth and reproduction of an organism, secondary metabolites are not required for these basic life functions but are thought to provide a competitive advantage to the producing organism. nih.gov The genus Streptomyces is renowned as a prolific source of a vast array of secondary metabolites, which have been crucial in the development of pharmaceuticals and other bioactive compounds. frontiersin.org

The study of gabosines falls within the broader field of natural product chemistry, which focuses on the discovery, isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. researchgate.net As carbasugars, or pseudo-sugars, where the ring oxygen of a carbohydrate is replaced by a methylene (B1212753) group, gabosines are of significant interest to researchers. thieme-connect.comresearchgate.net This structural feature makes them valuable as tools for biochemical research and as potential scaffolds for the development of new therapeutic agents. thieme-connect.com The discovery of compounds like this compound from Streptomyces underscores the continued importance of exploring microbial biodiversity for novel chemical structures with interesting biological activities. dspacedirect.org

Table 2: Chemical Compound Index

| Compound Name |

|---|

| Gabosine A |

| Gabosine B |

| Gabosine C |

| This compound |

| Gabosine L |

| Gabosine N |

| Gabosine O |

| Gabosine P |

Biosynthetic Pathways and Biogenetic Origins of Gabosines

Hypothesized Biogenetic Routes to the Polyhydroxylated Cyclohexane (B81311) Core

The central structural feature of all gabosines is a polyhydroxylated methyl cyclohexane system. nih.gov While the complete biosynthetic pathway for Gabosine D has not been fully elucidated, a prevailing hypothesis suggests its origin from carbohydrate precursors. nih.gov This is supported by the numerous total syntheses of gabosines, including this compound, which often utilize sugars like D-glucose or D-ribose as starting materials. nih.govnih.govrsc.org

A key proposed intermediate in the biosynthesis of the gabosine family is 2-epi-5-epi-valiolone (B1265091). nih.gov It is hypothesized that this intermediate is formed from sedoheptulose-7-phosphate, a key player in the pentose (B10789219) phosphate (B84403) pathway. researchgate.net This initial cyclization step to form the carbocyclic core is a critical transformation. From 2-epi-5-epi-valiolone, a cascade of keto-enol equilibria is thought to generate the various precursors necessary for the diverse structures found within the gabosine family. nih.gov

The synthesis of (+)-Gabosines A, D, and E from a common intermediate derived from D-glucose further strengthens this hypothesis. rsc.org The key step in this synthetic route involves an intramolecular aldol (B89426) cyclization of a diketone, mimicking a plausible biological reaction. rsc.org These synthetic endeavors, while not direct proof of the natural pathway, provide strong circumstantial evidence for a carbohydrate-based biogenetic origin of the gabosine core.

Precursor Incorporation Studies

To date, specific precursor incorporation studies exclusively for the biosynthesis of this compound in Streptomyces are not widely available in the scientific literature. However, the broader classification of gabosines as C7N aminocyclitols points towards a well-established biosynthetic route for this class of compounds. researchgate.netoup.comtandfonline.com The biosynthesis of other C7N aminocyclitols, such as validamycin A, has been shown to originate from sedoheptulose (B1238255) 7-phosphate. oup.com This provides a strong basis for inferring a similar starting point for the gabosine skeleton.

Chemoenzymatic synthesis approaches have also shed light on potential precursors. For instance, the biotransformation of toluene (B28343) derivatives, such as (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol, has been successfully employed in the synthesis of certain gabosines. researchgate.netnih.gov This demonstrates that enzymatic systems can hydroxylate and functionalize pre-formed cyclic structures to generate the gabosine scaffold. While this is an artificial route, it highlights the potential of enzymatic transformations in the later stages of the biosynthetic pathway.

Enzymatic Transformations in Gabosine Biosynthesis

The specific enzymes involved in the biosynthesis of this compound remain largely uncharacterized. However, based on the hypothesized pathway and the chemistry involved, several classes of enzymes are likely to play crucial roles.

The initial cyclization of a sugar phosphate precursor, such as sedoheptulose-7-phosphate, to form the cyclohexane ring is a key step. In the biosynthesis of other C7N aminocyclitols, this transformation is catalyzed by sugar phosphate cyclases, such as 2-epi-5-epi-valiolone synthase (EEVS). researchgate.netbiorxiv.org It is highly probable that a homologous enzyme is involved in the formation of the gabosine core.

Following the initial cyclization, a series of enzymatic modifications, including oxidations, reductions, and hydroxylations, are necessary to produce the specific stereochemistry and functional groups of this compound. These transformations are likely carried out by a suite of enzymes, including:

Dehydrogenases/Reductases: To interconvert keto and hydroxyl groups.

Hydroxylases/Monooxygenases: To introduce additional hydroxyl groups onto the cyclohexane ring.

Isomerases/Epimerases: To establish the correct stereochemistry at the various chiral centers.

The identification and characterization of the biosynthetic gene cluster responsible for gabosine production in Streptomyces will be essential to definitively identify and functionally assign the enzymes involved in this intricate biosynthetic pathway.

Chemical Synthesis and Synthetic Methodologies for Gabosine D and Analogues

Total Synthesis Strategies for Gabosine D and Related Gabosines

The total synthesis of gabosines has been approached through various strategic disconnections, leading to a diverse array of synthetic routes. These strategies can be broadly categorized into asymmetric total synthesis from chiral pool precursors and chemoenzymatic approaches, each offering unique advantages in accessing these complex natural products.

The use of chiral pool precursors, particularly carbohydrates, has been a cornerstone in the asymmetric synthesis of gabosines. The stereochemical information embedded in these starting materials provides a direct pathway to the desired enantiomerically pure targets.

D-glucose, an abundant and inexpensive monosaccharide, has served as a versatile starting material for the synthesis of various gabosine analogues. For instance, the synthesis of (+)-4-epi-Gabosine A has been accomplished starting from methyl α,D-glucopyranoside. researchgate.net This approach underscores the utility of D-glucose in providing the necessary stereochemical framework for the target molecule. A divergent strategy has also been developed from D-glucose derivatives to access a range of gabosines through a switchable two-way aldol (B89426) cyclization. nih.gov

| Precursor | Target Compound | Key Methodologies |

| Methyl α,D-glucopyranoside | (+)-4-epi-Gabosine A | Pd(0) catalyzed Stille coupling |

| D-Glucose derivative | Gabosines | Switchable two-way aldol cyclization |

D-ribose has proven to be a valuable chiral precursor for the synthesis of several gabosines, including (+)-Gabosines C and E. nih.govresearchgate.net A concise synthetic route to Gabosine A and N has also been developed from D-ribose, with a key step involving a zinc-mediated tandem reaction and subsequent ring-closing olefin metathesis to form the six-membered carbocyclic skeleton. dtu.dk The synthesis of (+)-gabosine C has been achieved from D-ribose utilizing Grubbs ring-closing metathesis and a Morita-Baylis-Hillman reaction. researchgate.net

| Precursor | Target Compound | Key Methodologies |

| D-Ribose | (+)-Gabosine C and E | Intramolecular nitrile oxide cycloaddition |

| D-Ribose | Gabosine A and N | Zinc-mediated tandem reaction, Ring-closing metathesis |

| D-Ribose | (+)-Gabosine C | Grubbs ring-closing metathesis, Morita-Baylis-Hillman reaction |

The chiral pool strategy has been extended to include D-mannitol as a starting material for the synthesis of gabosines. Notably, the total syntheses of (–)-gabosine J and its reduced derivatives, gabosinol J-α and gabosinol J-β, were achieved from the readily available D-mannitol. researchgate.netresearchgate.net This work represented the first synthesis of a gabosine employing mannitol as the chiral precursor. researchgate.net

| Precursor | Target Compound | Key Methodologies |

| D-Mannitol | (–)-Gabosine J | Chiral pool strategy |

| D-Mannitol | Gabosinol J-α and J-β | Chiral pool strategy |

δ-D-Gluconolactone has emerged as an efficient precursor for the short syntheses of Gabosine I and Gabosine G. researchgate.netnih.gov A key transformation in these syntheses is a one-pot TPAP oxidation followed by a K₂CO₃-mediated intramolecular Horner-Wadsworth-Emmons (HWE) olefination. researchgate.netnih.gov This approach allows for the rapid construction of the gabosine core. Furthermore, a diversity-oriented approach starting from δ-D-gluconolactone has enabled the synthesis of a variety of gabosines and related analogues, including (-)-gabosine G, (-)-gabosine I, and (-)-gabosine K, by leveraging an intramolecular aldol-cyclization of a derived diketone. nih.gov

| Precursor | Target Compound | Key Methodologies |

| δ-D-Gluconolactone | Gabosine I and G | One-pot TPAP oxidation-intramolecular HWE olefination |

| δ-D-Gluconolactone | (-)-Gabosine G, I, K | Intramolecular aldol-cyclization |

Chemoenzymatic strategies combine the selectivity of enzymatic transformations with the versatility of chemical synthesis, offering powerful and efficient routes to complex molecules like gabosines. mdpi.com These approaches often utilize enzymes to introduce key stereocenters with high enantioselectivity. nih.gov

A notable example is the synthesis of Gabosine A from iodobenzene. This chemoenzymatic approach utilizes the enzyme toluene (B28343) dioxygenase to mediate the dihydroxylation of iodobenzene, creating a chiral cyclohexadienediol intermediate. researchgate.net This enzymatic step establishes the initial chirality, which is then carried through a series of chemical transformations to afford the final product. Similarly, aromatic cis-dihydrodiols, produced through microbial cis-dihydroxylation of compounds like methyl benzoate and iodobenzene using Pseudomonas putida, have been successfully converted into carbasugars such as the pericosines. acs.org

| Enzymatic Step | Precursor | Target Compound/Intermediate |

| Toluene dioxygenase-mediated dihydroxylation | Iodobenzene | Chiral cyclohexadienediol for Gabosine A synthesis |

| Microbial cis-dihydroxylation (P. putida) | Methyl benzoate, Iodobenzene | Aromatic cis-dihydrodiols for pericosine synthesis |

Chemoenzymatic Synthesis Approaches

Enzymatic Resolution in Key Synthetic Steps

Enzymatic resolution has proven to be a valuable tool in the synthesis of gabosines, allowing for the separation of enantiomers and the establishment of key stereocenters. This approach leverages the high stereoselectivity of enzymes to catalyze reactions on one enantiomer of a racemic mixture, leaving the other unreacted.

Lipases are commonly employed for the kinetic resolution of racemic alcohols and their derivatives. For instance, lipase B from Candida antarctica (CAL-B) has been effectively used in the transesterification of racemic δ-hydroxy-γ-lactones, which are precursors to gabosine-type structures. mdpi.com In a typical process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer, both with high enantiomeric excess. mdpi.com This method provides access to both enantiomers of key intermediates, which is crucial for the synthesis of different stereoisomers of gabosines. mdpi.com

Another enzymatic approach involves the use of amidases and racemases in dynamic kinetic resolution processes. nih.gov This strategy allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. While not directly reported for this compound, this powerful technique has been applied to the synthesis of chiral amino acids and holds potential for the asymmetric synthesis of gabosine precursors. nih.govmdpi.com

The application of enzymatic resolutions offers a green and efficient alternative to traditional chemical methods for achieving high enantiopurity in the synthesis of complex molecules like this compound.

| Enzyme | Substrate Type | Reaction Type | Outcome |

| Lipase B from Candida antarctica (CAL-B) | Racemic δ-hydroxy-γ-lactones | Transesterification | Separation of enantiomers with high ee |

| Lipases (general) | Racemic alcohols | Acetylation | Kinetic resolution to yield enantiopurriched alcohols and esters |

| Amidases and Racemases | Racemic amino acid amides | Dynamic Kinetic Resolution | High-yield synthesis of a single enantiomer |

Biotransformations of Aromatic Substrates

Biotransformation of aromatic compounds provides a powerful chemoenzymatic approach to synthesize chiral building blocks for gabosines. nih.govmdpi.com This methodology utilizes microorganisms or isolated enzymes to introduce chirality into achiral aromatic substrates, which can then be converted into complex carbocycles.

A key strategy involves the dioxygenation of monosubstituted benzenes, such as toluene or iodobenzene, by genetically engineered bacteria like Pseudomonas putida. nih.gov This process yields chiral cis-1,2-dihydrodiols, which are versatile intermediates in organic synthesis. For instance, the biotransformation of toluene produces (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol, a precursor that contains the necessary carbon framework and stereochemistry for the synthesis of certain gabosines. nih.govmdpi.com

Although early attempts to utilize toluene as a direct precursor for gabosine A synthesis were challenging, subsequent research demonstrated its successful application. nih.gov The resulting chiral diols can be further elaborated through a series of chemical transformations, including osmylation, protection, and cyclization, to afford the target gabosine structures. nih.gov This chemoenzymatic approach offers a highly efficient and enantioselective route to gabosines, starting from simple and readily available aromatic compounds. nih.govmdpi.com

| Aromatic Substrate | Biotransformation Product | Key Intermediate For |

| Toluene | (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol | Gabosine A and H |

| Iodobenzene | Iodobenzene derived diol | Gabosine A |

| 3,5-Difluorobenzoate | Dihydrodiol derivative | Probing metabolic pathways |

| 2,5-Difluorobenzoate | Complex mixture including F- | Understanding dioxygenase activity |

Diversity-Oriented Synthesis (DOS) of Gabosine-Type Carbasugars

Diversity-oriented synthesis (DOS) has emerged as a powerful strategy for the efficient construction of various gabosine-type carbasugars from a common intermediate. rsc.orgacs.orgnih.gov This approach allows for the generation of structural diversity by employing tunable reaction conditions to control the outcome of key synthetic steps. rsc.org

A central feature of DOS in gabosine synthesis is the use of a flexible precursor that can undergo different modes of cyclization to yield distinct carbocyclic cores. rsc.org For example, a diketone derived from δ-D-gluconolactone can be subjected to an intramolecular aldol cyclization. acs.orgnih.gov By carefully selecting the reaction promoters, it is possible to control the regioselectivity of the cyclization, leading to two different cyclohexanone or cyclohexenone intermediates. rsc.org

These versatile intermediates can then be further transformed into a variety of gabosines and related analogues through controlled deprotection and functional group manipulations. acs.orgnih.gov This strategy has been successfully applied to the first total syntheses of (+)-gabosines P and Q, as well as the synthesis of other members of the gabosine family, including (+)-gabosine E, (−)-gabosine G, (−)-gabosine I, and (−)-gabosine K. acs.orgnih.gov The DOS approach provides a highly efficient and flexible route to a wide range of biologically active C7-cyclitols. acs.orgnih.govresearchgate.net

Key Carbocyclization and Ring-Forming Reactions

The construction of the carbocyclic core is a critical aspect of gabosine synthesis. Several powerful ring-forming reactions have been employed to achieve this, each offering distinct advantages in terms of efficiency and stereocontrol.

Intramolecular Aldol Cyclizations

Intramolecular aldol cyclization is a cornerstone in the synthesis of many gabosines, including this compound. rsc.org This reaction allows for the formation of the six-membered carbocyclic ring from an acyclic precursor, typically a diketone. acs.orgnih.govrsc.org The stereochemistry of the newly formed ring can be controlled by the existing stereocenters in the starting material, which is often derived from a carbohydrate chiral pool like D-glucose or δ-D-gluconolactone. acs.orgnih.govrsc.org

In a typical synthesis, a diketone precursor is treated with a base to induce cyclization, forming a polyhydroxylated cyclohexenone or cyclohexanone. rsc.org The versatility of this method is highlighted by the ability to generate a common enone intermediate that serves as a building block for multiple gabosines, such as (+)-gabosines A, D, and E. rsc.org Furthermore, an iron-catalyzed intramolecular tandem aldol process has been developed, which is compatible with different protecting groups and is not sensitive to the stereochemistry of the sugar precursor. sci-hub.se This robust methodology has enabled the synthesis of various gabosine-type molecules from different sugar derivatives. sci-hub.se

Ring-Closing Metathesis (RCM) in Cyclohexene Formation

Ring-closing metathesis (RCM) has become a widely used and powerful tool for the construction of unsaturated rings in organic synthesis, including the cyclohexene core of gabosines. wikipedia.orgdrughunter.com This reaction utilizes a metal catalyst, typically a ruthenium complex, to form a carbon-carbon double bond within a molecule by joining two terminal alkenes, with the concurrent release of volatile ethylene. wikipedia.org

In the context of gabosine synthesis, RCM provides a highly efficient method for forming the six-membered ring. sci-hub.se The reaction is known for its tolerance of a wide range of functional groups, which is advantageous when dealing with highly functionalized gabosine precursors. wikipedia.org The stereoselectivity of the resulting double bond (E- or Z-isomer) can often be controlled by the choice of catalyst and reaction conditions. wikipedia.org The power of RCM is demonstrated in its application to the synthesis of complex natural products, where it can be used to form rings of various sizes, from 5 to over 30 atoms. wikipedia.org

Horner–Wadsworth–Emmons Olefination

The Horner–Wadsworth–Emmons (HWE) reaction is a key method for the stereoselective synthesis of alkenes and has been applied in the synthesis of gabosine analogues. alfa-chemistry.comwikipedia.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an olefin. alfa-chemistry.comwikipedia.org A significant advantage of the HWE reaction is that it typically favors the formation of the (E)-alkene, providing excellent stereocontrol. wikipedia.orgorganic-chemistry.org

In the synthesis of gabosines, the HWE olefination can be employed intramolecularly to construct the carbocyclic ring. rsc.org For instance, the enantiospecific syntheses of (–)-gabosines G and I from δ-D-gluconolactone have been achieved using an intramolecular HWE reaction as a key step. rsc.org The reaction's high reliability and stereoselectivity make it a valuable tool in the total synthesis of complex natural products. nih.gov The water-soluble nature of the phosphate (B84403) byproduct also simplifies the purification process. alfa-chemistry.comorganic-chemistry.org

Stereoselective Construction of Gabosine Scaffolds

The synthesis of gabosines, including this compound, presents a significant challenge due to the presence of multiple stereocenters on a carbocyclic frame. Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is therefore paramount. Key strategies often begin with optically active starting materials to establish the absolute configuration, while subsequent reactions are designed to control the relative stereochemistry of newly introduced chiral centers.

Control of Relative and Absolute Configurations

The precise three-dimensional structure, or absolute configuration , of a gabosine molecule is critical to its biological activity. ucalgary.ca Synthetic chemists typically achieve control over this feature by employing starting materials from the "chiral pool"—naturally occurring, enantiomerically pure compounds like carbohydrates. tandfonline.com For instance, D-ribose has been used as a starting point for a divergent synthesis of (-)-gabosine O and other carbasugars. tandfonline.com This approach ensures that the stereochemistry of the final product is directly linked to the known configuration of the initial carbohydrate. tandfonline.com

An alternative strategy involves the desymmetrization of an achiral starting material. A divergent approach for synthesizing the levorotatory enantiomers of gabosines D and E begins with p-methoxyphenol, which is first desymmetrized and then subjected to an enzymatic resolution to provide access to both enantiomers of a key synthetic intermediate. researchgate.net This chemoenzymatic method allows for the preparation of either the natural or unnatural enantiomer of the target gabosine. researchgate.net

Relative configuration , which describes the spatial relationship between different stereocenters within the same molecule, is governed by the stereoselectivity of the chemical reactions used to build the carbocyclic scaffold. ucalgary.ca For example, the synthesis of (+)-gabosine J was instrumental in establishing the correct relative configuration of the natural product, which had been previously misassigned. nih.govresearchgate.net This was accomplished through an enantioselective approach from a common enone precursor, demonstrating how targeted synthesis can be used to elucidate structural details. nih.gov Key reactions that control relative stereochemistry in gabosine syntheses include reagent-controlled epoxidations and stereoselective hydroxymethylations. researchgate.net

| Synthetic Strategy | Starting Material | Target Compound(s) | Key Stereochemical Control Method |

| Chiral Pool Approach | D-ribose | (-)-Gabosine O | Inherent chirality from starting material |

| Chemoenzymatic Synthesis | p-Methoxyphenol | (-)-Gabosine D, (-)-Gabosine E | Enzymatic resolution of a key synthon |

| Enantioselective Approach | Common enone intermediate | (+)-Gabosine J | Enantioselective reactions to build scaffold |

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective reactions are the cornerstones of modern stereocontrolled synthesis, enabling the formation of specific stereoisomers.

Diastereoselective approaches aim to form one diastereomer in preference to others. In the context of gabosine synthesis, this is often achieved in cyclization or functionalization steps. A notable example is the synthesis of (+)-Gabosine F and (-)-Gabosine O, which utilizes an intramolecular nitrile oxide-alkene cycloaddition (INOC) as a key step. acs.orgdatapdf.com This reaction, followed by a diastereoselective hydrogenation, efficiently constructs the saturated carbocyclic core with the desired relative stereochemistry. acs.orgresearchgate.net The hydrogenation step, in particular, can be influenced by existing stereocenters in the molecule, directing the approach of the reagent from a specific face. datapdf.com

Enantioselective approaches create a preference for one enantiomer over the other, often by using a chiral catalyst or reagent. ox.ac.uk The synthesis of both enantiomers of gabosines N and O was achieved from a masked p-benzoquinone. nih.gov A key step in this strategy is the enantioselective acetylation of a prochiral hydroxyketal, which effectively sets the absolute configuration of the entire molecule and allows access to either the (+) or (-) series of the target compounds. nih.gov Another powerful enantioselective method involves biotransformations, where enzymes are used to introduce chirality. The synthesis of a non-natural gabosine utilized the metabolite from the biotransformation of toluene, (1R,2S)-3-methylcyclohexa-3.5-diene-1,2-diol, as a chiral starting material. mdpi.comnih.govnih.gov This chemoenzymatic process transfers the chirality from the enzymatically-produced diol to the final gabosine analogue. nih.govnih.gov

| Approach | Key Reaction | Target Gabosine(s) | Significance |

| Diastereoselective | Intramolecular Nitrile Oxide Cycloaddition (INOC), Diastereoselective Hydrogenation | (+)-Gabosine F, (-)-Gabosine O | Efficient construction of the saturated carbocycle with controlled relative stereochemistry. acs.orgdatapdf.com |

| Enantioselective | Enantioselective acetylation of a prochiral hydroxyketal | (+)- and (-)-Gabosine N, (+)- and (-)-Gabosine O | Provides a practical route to either enantiomer of the target products from a common achiral precursor. nih.gov |

| Chemoenzymatic | Biotransformation of toluene | Non-natural gabosine analogue | Introduces chirality early in the synthesis using an enzymatic reaction. mdpi.comnih.gov |

Synthesis of Non-Natural Gabosines and Derivatives

The synthesis of non-natural gabosines—analogues that are not found in nature—is driven by the need to explore structure-activity relationships and develop new therapeutic agents or biological tools. mdpi.comnih.gov By systematically modifying the gabosine scaffold, researchers can fine-tune biological properties or introduce new functionalities.

Designed Analogues for Specific Biological Probes

A primary motivation for synthesizing non-natural analogues is the creation of chemical probes. These are specially designed molecules that can be used to study biological systems, for example, by identifying the cellular targets of a drug or elucidating a metabolic pathway. ljmu.ac.uk While specific biological probes based on this compound have not been detailed, the principles of probe design can be applied to this class of molecules.

A chemical probe typically incorporates a recognition element (the gabosine scaffold, which interacts with the biological target) and a reporter or tag. ljmu.ac.uk This tag could be a fluorescent group for imaging, or a photoreactive group, such as a diazirine, which can form a covalent bond with the target protein upon UV irradiation, allowing for its subsequent identification. researchgate.net Another strategy involves incorporating "click" chemistry handles, like an alkyne group, which allow the probe to be easily linked to reporter tags after it has interacted with its biological target. ljmu.ac.uk The synthesis of such designed analogues allows for the investigation of the molecular interactions and mechanisms of action of the parent natural product. nih.gov

| Probe Component | Function | Example Moiety | Purpose in Gabosine Context |

| Recognition Element | Binds to the biological target (e.g., an enzyme) | The core gabosine structure | To mimic the natural compound and interact with its cellular partners. |

| Reporter Group | Allows for detection and visualization | Fluorescent tag, Isotope | To track the location of the gabosine analogue within cells or tissues. |

| Photoreactive Group | Forms a covalent bond with the target upon irradiation | Diazirine | To permanently label the binding protein for identification (target deconvolution). researchgate.net |

| Bioorthogonal Handle | Enables specific chemical ligation | Alkyne, Azide | To attach a reporter tag after the probe has bound its target, using "click" chemistry. ljmu.ac.uk |

Molecular and Cellular Mechanisms of Action of Gabosines

Enzyme Inhibition Profiles of Gabosine D and Analogues

The biological activity of gabosines is significantly attributed to their ability to inhibit specific enzymes. This section explores the inhibitory profiles of this compound and its related compounds against three key enzymes.

Inhibition of Glyoxalase I

Gabosines have been identified as potential inhibitors of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of metabolism. mdpi.comresearchgate.net The inhibition of glyoxalase I is a promising strategy for anticancer therapies, as cancer cells often exhibit high glycolytic activity and are more sensitive to the accumulation of methylglyoxal. mdpi.comjst.go.jp While the gabosine family of compounds is recognized for this potential, specific inhibitory activity data for this compound against glyoxalase I is not extensively detailed in the available research. However, a study has suggested that the antitumor effects of some related compounds may not be solely due to glyoxalase I inhibition, indicating a more complex mechanism of action. acs.org

Inhibition of β-Glucuronidase (EcGUS)

Recent studies have highlighted the potent inhibitory effects of gabosine derivatives against E. coli β-glucuronidase (EcGUS). This enzyme is implicated in the reactivation of certain drug metabolites in the gut, which can lead to toxicity. A study exploring various gabosine and chlorogentisyl alcohol derivatives isolated from a marine-derived fungus, Epicoccum sp. GST-5, identified several compounds with significant EcGUS inhibitory activity. researchgate.net

Notably, fourteen of the isolated compounds demonstrated superior inhibitory activity compared to the standard inhibitor, D-saccharic acid 1,4-lactone (DSL), which has an IC50 value of 56.74 ± 4.01 μM. The IC50 values for these active gabosine derivatives ranged from 0.24 to 4.61 μM. researchgate.net The most potent inhibitors were those that incorporated a chlorogentisyl alcohol moiety. researchgate.net

| Compound | Source Organism | IC50 (µM) |

|---|---|---|

| Gabosine/Chlorogentisyl Alcohol Derivatives (14 compounds) | Epicoccum sp. GST-5 | 0.24 - 4.61 |

| D-saccharic acid 1,4-lactone (Standard) | N/A | 56.74 ± 4.01 |

Inhibition of Glutathione (B108866) S-Transferase M1 (GSTM1)

A significant finding in the study of gabosine analogues is the inhibition of Glutathione S-Transferase M1 (GSTM1). A rationally designed analogue of this compound, 4-O-decyl-gabosine D, has been identified as an inhibitor of human GSTM1. This inhibition is crucial for overcoming cisplatin (B142131) resistance in A549 lung cancer cells. The study demonstrated that the synergistic effect of 4-O-decyl-gabosine D with cisplatin is linked to its ability to inhibit GSTM1.

DNA Binding Interactions

Gabosines are a class of compounds known for their potential to interact with DNA. researchgate.netresearchgate.net This interaction is a key aspect of their biological activity, which includes anticancer properties. The binding of small molecules to DNA can occur through various modes, such as intercalation, groove binding, and electrostatic interactions, leading to the inhibition of DNA replication and transcription. beilstein-journals.orgesr.ie

While the gabosine family, including Gabosines L, N, and O, has been noted for its DNA-binding properties, specific and detailed research on the direct binding interactions of this compound with DNA is not extensively available in the current literature. researchgate.net Further studies are required to elucidate the precise mechanism and affinity of this compound's interaction with DNA.

Specific Protein/Receptor Interactions

Beyond enzyme inhibition and DNA binding, gabosine analogues have been investigated for their potential to interact with specific viral proteins.

Binding to Monkeypox Virus E8 Protein by Gabosine Analogues

In the search for effective antiviral agents against the monkeypox virus (MPXV), the envelope protein E8 has emerged as a critical therapeutic target due to its role in viral attachment and pathogenesis. nih.govresearchgate.net Computational studies have been employed to screen various compounds for their potential to inhibit this protein.

A notable in silico study identified this compound as a potential lead molecule with a high binding affinity for a key monkeypox virus protein. researchgate.net While this particular study did not explicitly name the E8 protein as the target, the broader research context strongly points towards the importance of the E8 protein in MPXV infection. nih.govresearchgate.net Molecular docking and dynamics simulations are crucial tools in identifying potential inhibitors like gabosine analogues that could bind to and disrupt the function of viral proteins such as E8. nih.govresearchgate.net It is important to note that these are computational findings and require experimental validation to confirm the binding and inhibitory activity of this compound and its analogues against the monkeypox virus E8 protein.

Cellular Effects in Non-Clinical Models

The gabosine family of compounds, classified as carbasugars, has demonstrated a range of biological activities, including antibiotic, anticancer, and DNA-binding properties. rsc.orgresearchgate.netnih.govresearchgate.net A significant area of research has focused on their potential as anticancer agents, specifically their ability to modulate cellular pathways involved in drug resistance. rsc.org

Detailed research has explored the role of gabosine analogues in overcoming resistance to the common chemotherapy drug, cisplatin, in lung cancer cells. acs.orgnih.gov Cisplatin resistance is a major obstacle in cancer treatment, and one of the contributing factors is the overexpression of detoxifying enzymes like Glutathione S-Transferases (GSTs). A study employing a rational design approach led to the discovery of a new class of human GST inhibitors derived from this compound. acs.orgnih.gov

The lead compound identified in this study was 4-O-decyl-gabosine D, an analogue of this compound. acs.orgnih.gov This compound exhibited a significant synergistic effect when used in combination with cisplatin against the A549 human lung adenocarcinoma epithelial cell line. acs.orgnih.gov The mechanism behind this synergy was found to be the inhibition of a specific GST isoenzyme, Glutathione S-transferase M1 (GSTM1). acs.orgnih.gov The inhibition of GSTM1 by the gabosine analogue was consistent with the effects observed through siRNA-mediated knockdown of the GSTM1 gene, confirming the enzyme's role in cisplatin resistance in this cell line. acs.orgnih.gov Further data indicates that a gabosine analogue (CHEMBL1938637) from this study inhibits human Glutathione S-transferase Mu 1 with an IC50 of 176,700 nM. bindingdb.org

These findings highlight the potential of this compound derivatives to act as chemosensitizers, reversing drug resistance and enhancing the efficacy of conventional anticancer drugs like cisplatin through the specific inhibition of cellular detoxification pathways. acs.orgnih.govresearchgate.net

Research Findings on this compound Analogues and Cisplatin Resistance

| Cell Line | Compound | Target Enzyme | Observed Effect |

| A549 (Human Lung Adenocarcinoma) | 4-O-decyl-gabosine D | Glutathione S-transferase M1 (GSTM1) | Synergistic effect with cisplatin; overcomes cisplatin resistance via GSTM1 inhibition. acs.orgnih.gov |

Structure Activity Relationship Sar Studies of Gabosines

Correlation of Structural Modifications with Biological Potency

Investigations into the gabosine scaffold have revealed that modifications to the core structure significantly impact biological efficacy. The polyhydroxylated cyclohexane (B81311) ring, a common feature among gabosines, and its substituents are critical determinants of activity. researchgate.net

A notable example involving a Gabosine D derivative is the synthesis and evaluation of 4-O-decyl-gabosine D . This analogue was designed as an inhibitor of human glutathione (B108866) S-transferase M1 (GSTM1), an enzyme implicated in cisplatin (B142131) resistance in lung cancer. The addition of the 4-O-decyl group to the this compound core resulted in a compound with a significant synergistic effect when combined with cisplatin in the A549 human lung adenocarcinoma epithelial cell line. acs.orgnih.gov This finding underscores the importance of lipophilic modifications at the C-4 position of the gabosine ring for this specific biological target. The decyl chain likely enhances membrane permeability or interacts with a hydrophobic pocket within the enzyme's active site.

Broader studies on other gabosine analogues have highlighted several general SAR principles. For instance, the presence and configuration of hydroxyl groups on the cyclohexane ring are often crucial for activity. The carbonyl group and a conjugated double bond have also been identified as essential for the activity of some gabosines. dntb.gov.ua In studies on gabosine derivatives as inhibitors of E. coli β-glucuronidase (EcGUS), it was observed that the polarity of substituent groups plays a significant role. For gabosine I type compounds, which feature a polyhydroxylated cyclohexane system with a carbonyl group, higher polarity of substituents at the C-5 position correlated with increased inhibitory effect. researchgate.net

Identification of Key Pharmacophores for Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the gabosine class of compounds, the key pharmacophoric features can be inferred from their structural characteristics and SAR data.

The core pharmacophore of many biologically active gabosines includes:

A hydrogen-bond donor/acceptor network: The multiple hydroxyl groups on the cyclohexane ring are critical for forming hydrogen bonds with amino acid residues in the active site of target enzymes.

A hydrophobic region: As demonstrated by the 4-O-decyl-gabosine D analogue, a lipophilic substituent can be a key feature for enhancing potency, suggesting the presence of a corresponding hydrophobic pocket in the target protein. acs.orgnih.gov

An aromatic ring system: In some pharmacophore models developed for related inhibitors, aromatic features have been identified as important for π-π stacking or other non-covalent interactions. researchgate.netbiorxiv.org

The development of dynamic structure-based pharmacophore models, which account for the flexibility of both the ligand and the receptor, offers a more accurate representation of the key interactions. biorxiv.org Such models for gabosine derivatives typically highlight the importance of hydrogen bond donors and acceptors, as well as hydrophobic and aromatic features, in defining their binding to target proteins. biorxiv.orgsgst.cn

Computational and Cheminformatics Approaches

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) profiling and molecular docking simulations, have become indispensable tools in the study of gabosines. These approaches provide valuable insights into the molecular basis of their activity and guide the design of new, more potent derivatives.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For gabosine derivatives, QSAR profiling has been employed to analyze their inhibitory activity against E. coli β-glucuronidase (EcGUS). nih.govresearchgate.net

A literature-based QSAR analysis using Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures (OPLS) was performed on a set of gabosine and chlorogentisyl alcohol derivatives. nih.govresearchgate.net The results of this analysis revealed that the introduction of substituents capable of forming polar interactions with the binding sites of the receptor would lead to more active structures. researchgate.netnih.govresearchgate.net This is consistent with the experimental observation that higher polarity at certain positions can enhance inhibitory activity. researchgate.net QSAR models can thus be used to predict the activity of newly designed gabosine analogues before their synthesis, saving time and resources.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method has been applied to this compound and its analogues to understand their binding modes at the atomic level.

An in-silico investigation of potential inhibitors for the E8 surface protein of the monkeypox virus identified this compound as a promising candidate. Molecular docking simulations yielded a docking score of -8.469 kcal/mol and a MM/GBSA dG bind value of -41.6729 kcal/mol, indicating a strong binding affinity. figshare.com

Analytical Methodologies for Gabosine D Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structural features of Gabosine D. These techniques probe the interaction of electromagnetic radiation with the molecule, yielding data that can be interpreted to deduce the arrangement of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural determination of organic compounds, including this compound. Both proton NMR (¹H-NMR) and carbon-13 NMR (¹³C-NMR) provide valuable information about the types of hydrogen and carbon atoms present, their chemical environment, and their connectivity. The chemical shifts (δ) and coupling constants (J values) observed in ¹H-NMR spectra are particularly informative for identifying different proton environments and their spatial relationships. ¹³C-NMR spectroscopy complements this by revealing the carbon skeleton of the molecule. mdpi.comresearchgate.netthieme-connect.comnih.govrsc.org

While specific detailed NMR data (δ and J values) for this compound itself were not extensively available in the provided snippets, research on related gabosines, such as Gabosine H and synthetic intermediates, illustrates the typical data obtained. For example, ¹H-NMR spectra are recorded at frequencies like 400 MHz, and ¹³C-NMR spectra at 100 MHz, often using deuterated solvents like CDCl₃, CD₃OD, or (CD₃)₂CO. mdpi.comthieme-connect.comnih.gov

Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is employed to identify the functional groups present in this compound. This technique measures the vibrations of bonds within the molecule when exposed to infrared radiation. Characteristic absorption bands in the IR spectrum correspond to specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). mdpi.comresearchgate.netthieme-connect.comnih.govrsc.orgscispace.comnih.gov

IR spectra of gabosines are typically recorded on neat samples or using techniques like KBr disks or NaCl disks. mdpi.comthieme-connect.comnih.govrsc.orgnih.gov Reported IR data for related compounds show characteristic absorption bands in regions indicative of hydroxyl groups (e.g., around 3400 cm⁻¹) and carbonyl groups (e.g., around 1660-1720 cm⁻¹), consistent with the expected structure of carbasugars containing cyclohexenone moieties. mdpi.comthieme-connect.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular weight and elemental composition of this compound. By precisely measuring the mass-to-charge ratio (m/z) of the compound's ions, HRMS can provide the molecular formula, which is essential for confirming the identity and purity of the isolated compound. researchgate.netthieme-connect.comresearchgate.netrsc.orgacs.orgthieme-connect.comrsc.org

Various ionization techniques can be coupled with HRMS, including Electron Ionization (EI), Fast Atom Bombardment (FAB), and Electrospray Ionization (ESI). researchgate.netrsc.orgacs.orgthieme-connect.comrsc.org HRMS data is often reported as the calculated and found m/z values for the molecular ion or a characteristic fragment ion, often with an adduct like [M + Na]⁺. thieme-connect.comrsc.orgacs.orgthieme-connect.comrsc.org For instance, HRMS data for related gabosines and synthetic intermediates are reported with high mass accuracy, allowing for the confident determination of their elemental compositions. thieme-connect.comrsc.orgacs.orgthieme-connect.comrsc.org

Crystallographic Analysis for Absolute and Relative Configuration Determination

Crystallographic analysis, specifically single-crystal X-ray diffraction, is a definitive method for determining the three-dimensional structure of a molecule, including the precise positions of atoms and their connectivity. This technique is particularly valuable for unequivocally establishing both the relative and absolute configurations of chiral centers within a molecule like this compound. mdpi.comrsc.orgresearchgate.netwikipedia.org

The principle involves diffracting X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern. Bragg's Law describes the relationship between the angle of the diffracted X-rays, the spacing between atomic planes in the crystal, and the wavelength of the X-rays, allowing for the determination of the crystal lattice parameters and atomic arrangement. wikipedia.orgdrawellanalytical.commalvernpanalytical.com

While direct information about the crystallographic analysis of this compound was not detailed in the provided snippets, single-crystal X-ray diffraction has been successfully applied to determine the absolute configuration of related gabosines, such as Gabosine H, confirming the stereochemistry assigned based on synthetic pathways. nih.govthieme-connect.com This demonstrates the power of this technique in providing unambiguous stereochemical information for this class of compounds. The determination of relative and absolute configurations of other gabosines has also been achieved through a combination of spectroscopic data, chemical transformations, and comparison with known compounds. researchgate.netdntb.gov.uaresearchgate.netresearchgate.netlibretexts.org

Chromatographic Separation and Quantification Methods for Gabosines and Related Compounds

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from complex mixtures, whether from natural sources or synthetic reaction mixtures. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Flash column chromatography is a widely used technique for the purification of gabosines and synthetic intermediates. mdpi.comnih.govscispace.com This method utilizes a solid stationary phase, typically silica (B1680970) gel, packed in a column, and a liquid mobile phase (solvent or mixture of solvents) that is passed through the column under slight positive pressure. Compounds separate based on their polarity and affinity for the stationary phase, allowing for the collection of fractions containing the desired compound. chromatographyonline.comlibretexts.org

Thin-layer chromatography (TLC) is often used in conjunction with column chromatography for monitoring reactions and assessing the purity of fractions. mdpi.comnih.gov

For analytical separation and quantification, High-Performance Liquid Chromatography (HPLC) is a powerful technique. researchgate.netresearchgate.netchromatographytoday.comdrawellanalytical.comwikipedia.org HPLC utilizes high pressure to force a liquid mobile phase through a column packed with small particles of stationary phase, providing high separation efficiency. HPLC is suitable for analyzing soluble compounds and is widely used for the separation, identification, and quantification of components in various mixtures. chromatographytoday.comdrawellanalytical.comwikipedia.org Analytical HPLC has been performed on chiral columns for the analysis of gabosines. researchgate.netresearchgate.net

Gas Chromatography (GC), another common chromatographic technique, is generally used for the separation of volatile compounds. chromatographytoday.comdrawellanalytical.com While less frequently mentioned than HPLC for gabosines in the provided snippets, the choice between GC and HPLC depends on the volatility and polarity of the specific gabosine being analyzed. chromatographytoday.comdrawellanalytical.com

These chromatographic methods, in combination with spectroscopic techniques, are indispensable for obtaining pure samples of this compound and accurately characterizing its properties.

Challenges and Future Research Directions in Gabosine D Studies

Elucidation of Unexplored Biosynthetic Pathways

Gabosines are keto-carbasugars, typically featuring a methyl or hydroxymethyl side chain, that have been isolated from natural sources since 1974. researchgate.net While progress has been made, the complete biosynthetic pathways for many gabosines, including Gabosine D, are not fully understood. A proposed hypothesis for gabosine biosynthesis involves a keto-enol equilibrium cascade that begins with 2-epi-5-epi-valiolone (B1265091), which could generate the necessary precursors for the various types of gabosines. researchgate.net However, the specific enzymatic steps, genetic underpinnings, and regulatory networks that guide the transformation of this common precursor into the specific structure of this compound remain largely unexplored. Future research must focus on identifying and characterizing the enzymes—such as cyclases, oxidoreductases, and transferases—involved in this pathway. A combination of genomic sequencing of producing organisms like Streptomyces strains, gene knockout studies, and in vitro enzymatic assays will be crucial to map the precise sequence of events and intermediates leading to this compound. researchgate.netrsc.org

Development of Novel and More Efficient Synthetic Routes

The complex, highly functionalized structure of this compound presents a considerable challenge for organic synthesis. core.ac.uk While several total syntheses have been reported, developing more efficient, scalable, and stereoselective routes is a critical ongoing objective. researchgate.netrsc.orgacs.org Early strategies often involved numerous steps and extensive use of protecting groups, limiting their practicality for producing large quantities for biological studies. rsc.org

Recent advancements have focused on creating more concise and divergent synthetic plans. For example, a divergent approach has been developed that allows for the synthesis of the levorotatory enantiomers of both this compound and Gabosine E from a common, versatile synthon. researchgate.netacs.orguab.cat Another route assembles (+)-Gabosine D from D-Glucose using a direct aldol (B89426) strategy. tcichemicals.com Future efforts should continue to explore innovative methodologies such as chemoenzymatic reactions, which leverage enzymes to introduce chirality, and transition-metal-catalyzed reactions like ring-closing metathesis (RCM) to efficiently construct the carbocyclic core. rsc.orgrsc.orgnih.gov The development of tandem or one-pot procedures that minimize intermediate purification steps would represent a significant leap forward in synthetic efficiency. researchgate.netresearchgate.net

| Synthetic Approach | Starting Material | Key Reactions/Strategy | Reference |

| Divergent Enantioselective Synthesis | p-methoxyphenol | Desymmetrization, enzymatic resolution, stereoselective hydroxymethylation, reagent-controlled epoxidation | researchgate.net |

| Direct Aldol Strategy | D-Glucose | Direct aldol reaction, regio- and stereoselective reduction | tcichemicals.com |

Comprehensive Elucidation of Molecular and Cellular Mechanisms of Action

Gabosines are recognized for their promising pharmacological activities, including anticancer and enzyme-inhibiting properties. researchgate.netnih.gov For this compound specifically, a significant breakthrough has been the identification of its potential in overcoming cancer drug resistance. A synthetic analogue, 4-O-decyl-gabosine D, was found to have a synergistic effect with the chemotherapy drug cisplatin (B142131) in a human lung adenocarcinoma cell line. nih.govacs.org This activity was linked to the inhibition of Glutathione (B108866) S-transferase M1 (GSTM1), an enzyme often implicated in cisplatin resistance. nih.govacs.org

Despite this, a comprehensive picture of this compound's mechanism of action is still missing. Future research should aim to:

Validate GSTM1 as a direct target: Utilize techniques like surface plasmon resonance or isothermal titration calorimetry to confirm direct binding and determine affinity.

Investigate effects on downstream pathways: Explore how the inhibition of GSTM1 by this compound analogues affects cellular redox balance, apoptosis, and other signaling cascades in cancer cells.

Identify other potential targets: Employ chemoproteomics and other unbiased screening methods to discover additional protein interactions that may contribute to its biological effects. plos.org

Expansion of Structure-Activity Landscape Studies

Understanding the relationship between the chemical structure of gabosines and their biological activity (Structure-Activity Relationship, SAR) is crucial for designing more potent and selective analogues. researchgate.netresearchgate.net Initial studies have provided key insights. For instance, the carbonyl group and a conjugated double bond are considered essential for the activity of some gabosines. dntb.gov.ua The development of 4-O-decyl-gabosine D highlights the importance of the substituent at the C4 position for GSTM1 inhibition, suggesting that a lipophilic chain in this position enhances activity. nih.gov

However, the SAR landscape for this compound remains limited. core.ac.ukscribd.com A systematic expansion is needed, involving the synthesis and biological evaluation of a wide array of analogues. Key modifications for future investigation include:

Alterations to the length and nature of the C4 alkyl chain.

Stereochemical variations at the hydroxylated centers.

Modification or replacement of the ketone functionality.

Synthesis of derivatives with different substituents on the cyclohexane (B81311) ring.

This systematic approach will generate a detailed SAR map, guiding the rational design of next-generation this compound-based therapeutic agents. researchgate.net

Exploration of New Biological Targets and Interactions

While the inhibition of GSTM1 is a promising lead, it is unlikely to be the sole biological target for this compound and its analogues. nih.gov The broader gabosine family has been noted for other activities, including DNA-binding properties. nih.govresearchgate.netresearchgate.net A biomolecular-chemical screening method using thin-layer chromatography has been developed to effectively study the interactions between small molecules like gabosines and macromolecules such as DNA. researchgate.netjst.go.jp

Future research should broaden the search for biological targets beyond GSTM1. Investigating the interaction of this compound with other GST isoenzymes is a logical next step, as this could explain potential selective toxicities or broader applications. Furthermore, exploring its DNA-binding potential could uncover entirely different mechanisms of action, such as the disruption of transcription or replication, which are relevant to its anticancer properties. Computational docking studies could help predict potential protein-ligand interactions and prioritize targets for experimental validation. researchgate.netreferencecitationanalysis.com

Advancements in Analytical Techniques for Complex Biological Matrices

To fully understand the pharmacokinetics and cellular mechanisms of this compound, sensitive and robust analytical methods are required for its detection and quantification in complex biological samples like plasma, tissues, and cell lysates. The analysis of carbasugars in such matrices is challenging due to their polarity and potential for low concentrations.

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (HPLC-ED) is a powerful technique for this purpose. mdpi.com HPLC-ED offers excellent sensitivity and selectivity for electroactive analytes, often requiring minimal sample preparation and no derivatization. mdpi.com Another relevant method is Gas Chromatography-Mass Spectrometry (GC/MS), particularly with techniques like purge-and-trap for sample preparation, which is well-suited for analyzing trace concentrations of organic compounds. epa.gov Future work should focus on optimizing and validating these advanced analytical methods specifically for this compound and its key metabolites. This will enable detailed studies of its absorption, distribution, metabolism, and excretion (ADME), which are essential for any further therapeutic development.

Addressing Knowledge Gaps in the Field of Carbasugar Research

This compound belongs to the broader class of carbasugars, which are carbohydrate mimetics where the endocyclic oxygen is replaced by a methylene (B1212753) group. rsc.orgunimi.it This structural change imparts greater metabolic stability against enzymatic hydrolysis by glycosidases. unimi.it Despite decades of research, significant knowledge gaps in the field persist. nih.govmdpi.com

Key challenges that future carbasugar research, including studies on this compound, must address include:

Synthetic Complexity: The synthesis of structurally intricate and stereochemically rich carbasugars remains a major hurdle, often requiring lengthy and inefficient routes. rsc.org Developing more general and efficient synthetic platforms is paramount.

Biological Understanding: While many carbasugars exhibit interesting biological activities, their precise modes of action and the full spectrum of their biological targets are often not well understood. ethernet.edu.et

Structural Diversity: Nature provides a vast diversity of carbasugars, and many more are synthetically accessible. researchgate.net Exploring this chemical space to identify new structures with novel biological functions is an ongoing challenge. rsc.org

Closing these gaps will require a multidisciplinary approach that combines innovations in organic synthesis, enzymology, molecular biology, and analytical chemistry. ethernet.edu.etrsc.orgthieme-connect.de

Q & A

What are the primary synthetic strategies for producing Gabosine D enantiomers?

This compound enantiomers are synthesized via divergent approaches involving desymmetrization of p-methoxyphenol followed by enzymatic resolution to isolate enantiomers. Key steps include stereoselective hydroxymethylation at the α-carbonyl position and reagent-controlled epoxidation of carbon–carbon double bonds. For example, (–)-Gabosine D was synthesized with a 23% overall yield using enzymatic resolution of synthon 3, which is further transformed into polyoxygenated cyclohexane targets .

How do researchers address stereochemical challenges in this compound synthesis?

Stereochemical control is achieved through enzymatic resolution (e.g., using lipases) and reagent-controlled reactions (e.g., Sharpless epoxidation). For instance, the (4R,6S)-synthon 3 is resolved enzymatically to separate enantiomers, enabling selective hydroxymethylation and epoxidation steps. Computational modeling (DFT) is also employed to predict stereochemical outcomes and optimize reaction conditions .

What analytical techniques are critical for confirming this compound’s structural identity and purity?

1D/2D NMR (e.g., COSY, NOESY) and X-ray crystallography are essential for confirming stereochemistry. Purity is validated via HPLC and mass spectrometry . For novel derivatives, comparative analysis with known gabosines (e.g., gabosine E or epiepoxydon) is performed. The Beilstein Journal of Organic Chemistry mandates full characterization data in supplementary materials for reproducibility .

How can contradictions in reported biological activity data for this compound be resolved?

Contradictions arise from variations in assay conditions (e.g., microbial strains, concentrations) or structural analogs (e.g., gabosine E vs. D). Researchers should:

- Cross-validate results using standardized assays (e.g., MIC tests for antimicrobial activity).

- Compare data with structurally similar compounds (e.g., anhydrogabosines).

- Discuss discrepancies in the context of biogenetic pathways or synthetic impurities .

What experimental design considerations ensure reproducibility in this compound synthesis?

Reproducibility requires:

- Detailed protocols : Include catalyst specifications (e.g., FeCl₃ for hydroxymethylation), solvent systems, and reaction times.

- Stepwise characterization : Report intermediates’ NMR/X-ray data.

- Supplementary materials : Follow Beilstein Journal guidelines to document all synthetic steps and spectral data .

How can computational methods enhance this compound research?

- Molecular docking : Predict binding affinity to enzymatic targets (e.g., glycosidases).

- Density Functional Theory (DFT) : Analyze stereoelectronic effects in stereoselective reactions.

- Molecular Dynamics (MD) : Simulate stability under physiological conditions. Validate predictions with experimental kinetics data .

What in vitro models are used to evaluate this compound’s bioactivity?

Limited studies utilize antimicrobial assays (e.g., against Bacillus subtilis) and enzyme inhibition tests (e.g., α-glucosidase). Researchers must standardize protocols (e.g., IC₅₀ measurements) and compare results with natural analogs like phyllostine or epiepoxydon .

How do biomimetic approaches inform this compound synthesis?

Biomimetic strategies mimic natural biosynthetic pathways, such as Diels–Alder cyclization or oxidative dearomatization of phenol derivatives. For example, biotransformation of toluene metabolites (e.g., 3-methylcyclohexadienediol) provides chiral building blocks for gabosine synthesis. These methods reduce reliance on chiral catalysts .

What strategies optimize yields in multi-step this compound syntheses?

- Protecting group selection : Benzyl/acetyl groups prevent unwanted side reactions (e.g., aromatization).

- Tandem reactions : Iron-catalyzed aldol cyclization minimizes intermediate purification.

- Enzymatic steps : Improve enantiomeric excess (e.g., >98% ee via lipase resolution) .

How should researchers prioritize gabosine derivatives for further study?

Prioritize based on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.